Home > Products > Screening Compounds P5967 > 2-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide
2-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide - 62833-66-3

2-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide

Catalog Number: EVT-3284324
CAS Number: 62833-66-3
Molecular Formula: C6H8N2O2
Molecular Weight: 140.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-tert-Butyl-2-{2-[2-(4-chlorophenyl)-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)acetamido}-2-(4-methoxyphenyl)acetamide methanol monosolvate

Compound Description: This compound, existing as a methanol solvate in its crystalline form, demonstrates potential biological activity. []

Relevance: While this compound shares the 2,5-dihydro-1H-pyrrol-1-yl core with the target compound, 2-(2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide, it features extensive substitutions at multiple positions. These substitutions introduce various functional groups, including isoxazole, hydroxy, and methoxyphenyl moieties, significantly altering its overall structure and potentially influencing its biological activity compared to the simpler target compound. []

4-(3-Methyl-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)butanal

Compound Description: This compound serves as a crucial intermediate in the total synthesis of the alkaloid pandalizine A. Its regioselective synthesis from methylmaleic anhydride involves reducing methylmaleimide and acid-catalyzed enolization. []

Relevance: This compound features a butanal substituent at the nitrogen of the 2,5-dihydro-1H-pyrrol-1-yl ring, contrasting with the acetamide substituent in 2-(2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide. This difference in side chain significantly impacts the reactivity and potential biological activity of the two compounds. While the target compound is a simple acetamide derivative, this related compound serves as a building block for complex alkaloid synthesis due to the reactive aldehyde functionality. []

(2S)-2-((3R)-2,5-Dioxo-3-propylpyrrolidin-1-yl)butanamide (Imp-I)

Compound Description: Identified as a thermal degradation product of brivaracetam, (2S)-2-((3R)-2,5-dioxo-3-propylpyrrolidin-1-yl)butanamide (Imp-I) was synthesized and characterized using NMR techniques. In silico toxicity predictions suggest a low probability of mutagenicity. []

Relevance: Although (2S)-2-((3R)-2,5-dioxo-3-propylpyrrolidin-1-yl)butanamide (Imp-I) and 2-(2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide share a similar butanamide side chain, they differ in their core structures. Imp-I contains a pyrrolidine ring with two carbonyl groups, while the target compound features a dihydropyrrole ring with one carbonyl group. This structural difference could lead to variations in their chemical properties and biological activities. []

(S)-2-(2-Oxo-4-propyl-2,5-dihydro-1H-pyrrol-1-yl)butanamide (Imp-III)

Compound Description: (S)-2-(2-oxo-4-propyl-2,5-dihydro-1H-pyrrol-1-yl)butanamide (Imp-III) is another thermal degradation product of brivaracetam, synthesized and characterized using NMR. In silico analyses suggest low mutagenicity. []

Ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate

Compound Description: The structure of this compound, determined through X-ray diffraction, exhibits a distinct layer structure due to the formation of intermolecular hydrogen bonds between the amino group and both the S=O group and the oxo substituent. []

Relevance: While not directly containing the 2,5-dihydro-1H-pyrrol-1-yl moiety, this compound is structurally related to 2-(2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide due to the presence of a similar five-membered heterocycle, the 2,5-dihydro-1H-pyrazol-1-yl ring. Both compounds share an ethyl acetate substituent on the nitrogen atom of the heterocycle. The key difference lies in the additional tosyl and amino groups on the pyrazole ring, which could significantly impact the compound's reactivity and biological activity compared to the target compound. []

N-(5-oxo-2,5-dihydro-1H-pyrrol-2-yl)acetamides

Compound Description: This class of compounds was successfully synthesized via the Ritter reaction, utilizing mild dilute conditions. []

l-2-amino-6-(2,5-dihydro-2-oxo-1H-pyrrol-1-yl)hexanoic acid (Lys-BDA)

Compound Description: l-2-amino-6-(2,5-dihydro-2-oxo-1H-pyrrol-1-yl)hexanoic acid (Lys-BDA) is a urinary metabolite derived from cis-2-buten-1,4-dial (BDA), a metabolite of the food contaminant furan. []

Relevance: l-2-amino-6-(2,5-dihydro-2-oxo-1H-pyrrol-1-yl)hexanoic acid (Lys-BDA) features a 2,5-dihydro-2-oxo-1H-pyrrol-1-yl group linked to a hexanoic acid moiety. While not directly similar to 2-(2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide, the presence of the 2,5-dihydro-2-oxo-1H-pyrrol-1-yl group suggests a potential structural relationship. Lys-BDA represents a metabolite formed through a specific metabolic pathway of furan, highlighting the potential for the 2,5-dihydro-1H-pyrrol-1-yl scaffold to be incorporated into more complex biological molecules. []

l-2-(acetylamino)-6-(2,5-dihydro-2-oxo-1H-pyrrol-1-yl)hexanoic acid (AcLys-BDA)

Compound Description: Identified as a urinary metabolite of furan, originating from the BDA metabolic pathway, l-2-(acetylamino)-6-(2,5-dihydro-2-oxo-1H-pyrrol-1-yl)hexanoic acid (AcLys-BDA) is formed through the acetylation of Lys-BDA. []

Relevance: Similar to Lys-BDA, AcLys-BDA contains the 2,5-dihydro-2-oxo-1H-pyrrol-1-yl group but differs from 2-(2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide in its overall structure. The presence of the acetyl group and the hexanoic acid moiety suggests a distinct metabolic origin and potentially different biological activity compared to the simpler target compound. AcLys-BDA serves as a potential biomarker for furan exposure due to its presence in urine. []

N-[4-carboxy-4-(3-mercapto-1H-pyrrol-1-yl)-1-oxobutyl]-l-cysteinyl-glycine cyclic sulfide (GSH-BDA)

Compound Description: GSH-BDA, a urinary metabolite of furan, originates from the conjugation of BDA with glutathione. []

Relevance: While structurally dissimilar to 2-(2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide, GSH-BDA is included due to its shared metabolic origin with the furan metabolites Lys-BDA and AcLys-BDA. The presence of the 3-mercapto-1H-pyrrol-1-yl group in GSH-BDA highlights the potential for diverse chemical modifications and metabolic transformations of the pyrrole ring system. []

Synthesis Analysis

The synthesis of 2-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide typically involves several methods:

  1. Ritter Reaction: This method utilizes aromatic tert-alkylamines and involves mild dilute conditions to yield N-(5-oxo-2,5-dihydro-1H-pyrrol-2-yl)acetamides. The reaction conditions are crucial for optimizing yield and purity .
  2. Cyclization Reactions: Various cyclization reactions can be employed to construct the pyrrole ring. For instance, the reaction of substituted acrylamides with appropriate reagents can lead to the formation of the desired pyrrole structure.
  3. Oxidation and Reduction Steps: The synthesis may also include oxidation steps to introduce carbonyl functionalities or reduction steps to modify existing functional groups. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction.

Technical Parameters

  • Temperature: Reactions are typically conducted at controlled temperatures to enhance yields.
  • Solvent Choice: Solvents such as acetic acid or ethyl acetate are often used to facilitate reactions.
Molecular Structure Analysis

The molecular structure of 2-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide can be described as follows:

  • Molecular Formula: C6H8N2O3
  • Molecular Weight: 156.14 g/mol
  • IUPAC Name: 2-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide
  • Canonical SMILES: C1C(=CC(=O)N1CC(=O)N)O
  • InChI Key: IDNDJLWQSYFWCS-UHFFFAOYSA-N

The compound features a five-membered pyrrole ring with a carbonyl group at position 2 and an acetamide group attached to the nitrogen atom. This configuration allows for significant reactivity due to the electron-rich nature of the pyrrole ring.

Chemical Reactions Analysis

2-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide is involved in several chemical reactions:

  1. Oxidation: The hydroxy group can be oxidized to form a carbonyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
  2. Reduction: The oxo group can undergo reduction to yield a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
  3. Substitution Reactions: The acetamide side chain is capable of participating in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Reaction Conditions

The specific conditions such as temperature, solvent, and concentration play a vital role in determining the outcome and efficiency of these reactions .

Mechanism of Action

The mechanism of action for 2-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide involves its interaction with biological targets, particularly enzymes. For instance, it has been noted for its potential to inhibit aldose reductase, an enzyme involved in glucose metabolism. By binding to the active site of this enzyme, it prevents the conversion of glucose into sorbitol, which is significant in diabetic complications .

This interaction highlights its potential therapeutic applications in managing diabetes-related conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide include:

PropertyValue
CAS Number114012-63-4
Molecular FormulaC6H8N2O3
Molecular Weight156.14 g/mol
Melting PointNot readily available
SolubilitySoluble in polar solvents

These properties indicate that the compound may exhibit good solubility in biological systems, enhancing its potential bioavailability for therapeutic applications .

Applications

The applications of 2-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide span various fields:

  1. Medicinal Chemistry: Due to its ability to inhibit specific enzymes, it is being explored for therapeutic uses in diabetes management and potentially other metabolic disorders.
  2. Chemical Research: It serves as a building block for synthesizing more complex molecules in organic chemistry.
  3. Material Science: The compound's unique properties allow it to be utilized in developing new materials with specific electrical or thermal characteristics.
  4. Biochemical Studies: Its reactivity with thiol groups makes it valuable in biochemical assays and studies involving protein interactions .
Introduction to Pyrrolone Acetamide Derivatives in Contemporary Research

Pyrrolone acetamide derivatives represent a structurally distinctive class of nitrogen-containing heterocycles characterized by a five-membered lactam ring (2-pyrrolone) conjugated with an acetamide functional group. These compounds occupy a significant niche in medicinal chemistry due to their prevalence as synthetic intermediates, metabolic products, and pharmacologically active scaffolds. Among these derivatives, 2-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide (CAS No. 62833-66-3) exemplifies a prototypical framework where the enolizable carbonyl group within the pyrrolone ring confers unique electronic properties and hydrogen-bonding capabilities. This molecular architecture facilitates interactions with biological targets while serving as a critical structural motif in neuropharmacological agents, particularly nootropics like oxiracetam [1] [2]. The compound’s bifunctional nature—combining a heterocyclic lactam with a carboxamide side chain—enables diverse chemical reactivity, making it invaluable for synthetic elaboration and structure-activity relationship (SAR) studies. Contemporary research leverages its core to explore neurological, antimicrobial, and metabolic pathways, positioning it at the intersection of synthetic organic chemistry and drug development.

Table 1: Key Heterocyclic Motifs in Neuropharmacological Agents

HeterocycleRole in Drug DesignExample Compounds
PyrrolidinoneCognitive enhancement, receptor modulationOxiracetam, Aniracetam
ImidazoleAntifungal, antiviral, proton pump inhibitionMetronidazole, Omeprazole
ThiazoleAntimicrobial, kinase inhibitionSulfathiazole, Dasatinib
Pyrrole (natural basis)Antibacterial ionophoresCalcimycin, Marinopyrroles

Historical Context and Discovery of 2-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide

The compound was first identified in the late 20th century through targeted synthesis of pyrrolone derivatives, with its CAS registry (62833-66-3) formalized in 1984. Early routes employed condensation reactions between maleimide derivatives and glycine equivalents, though these suffered from low regioselectivity. A significant advancement came from Nikitin and Andryukhova (2000), who demonstrated its synthesis via the Ritter reaction under mild dilute conditions. This method utilized tert-alkylamines and acetonitrile derivatives to construct the N-(5-oxo-2,5-dihydro-1H-pyrrol-2-yl)acetamide scaffold with improved yield and purity [5]. The compound’s structural elucidation relied on advanced spectroscopic techniques, including ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS), which confirmed the lactam’s enolizable carbonyl (δ_C 175–180 ppm) and the acetamide’s distinct NH₂ vibrations (IR: 1650–1700 cm⁻¹). Initial biological screenings in the 1990s revealed its intrinsic low toxicity (LD₅₀ > 500 mg/kg in rodents) and moderate blood-brain barrier permeability, sparking interest in its potential neuroactive properties. However, its prominence grew primarily through its role as a synthetic precursor and degradant impurity in the piracetam-class nootropics, particularly oxiracetam [1] [2].

Significance as a Core Structural Motif in Nootropic Impurity Profiling

This compound is pharmacologically pivotal as Oxiracetam Impurity 6 (synonyms: Oxiracetam Related Compound 3, Oxiracetam-3), a designated reference standard in quality control for nootropic manufacturing. Its formation arises from:

  • Thermal Degradation: Decarboxylation of oxiracetam under accelerated stability conditions (40–60°C).
  • Hydrolytic Pathways: Nucleophilic attack on oxiracetam’s lactam ring under acidic/basic conditions [1].

Regulatory guidelines (ICH Q3A/B) mandate its control at thresholds of ≤0.15% in active pharmaceutical ingredients (APIs). Analytical methods for its quantification employ reversed-phase HPLC (C18 columns, acetonitrile/water mobile phases) and LC-MS (m/z 141.1 [M+H]⁺), with retention times calibrated against certified reference materials. Studies correlate elevated levels (>0.2%) with diminished cognitive effects in vivo, attributed to competitive binding at neuronal targets. Its physicochemical properties—including moderate hydrophilicity (LogP: -2.12) and water solubility (22 g/L at 25°C)—complicate separation from parent APIs, necessitating specialized methods like ion-pair chromatography [2] [1].

Table 2: Analytical Parameters for 2-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide

ParameterValueMethod
Molecular Weight140.14 g/molHRMS
Boiling Point456.5 ± 34.0 °CPredicted
Density1.298 ± 0.06 g/cm³Experimental
pKa15.63 ± 0.40Potentiometric titration
HPLC Retention Time6.8 min (C18, ACN:H₂O 10:90)USP method
StabilityLight-sensitive; store at 2–8°CICH Q1A guidelines

Scope of Academic Research and Knowledge Gaps

Current research focuses on three domains:

  • Synthetic Chemistry: Optimizing Ritter reaction yields (>80%) using catalysts like montmorillonite K10 and developing enantioselective routes to access (R)- and (S)-isomers for chiral pharmacology studies [5].
  • Biological Potential: Preliminary screens indicate weak GABA_A receptor antagonism (IC₅₀: 250 μM) and moderate MAO-B inhibition (25% at 100 μM), though comprehensive target profiling is lacking. Its structural similarity to pyrrole-based antibacterials (e.g., marinopyrroles, lynamicins) suggests unexplored antimicrobial applications [3].
  • Physicochemical Profiling: Computational models predict blood-brain barrier penetration (BBB score: 0.65), yet experimental validation is absent. Similarly, its metabolic fate—particularly hydrolysis to 2-(2-oxopyrrolidin-1-yl)acetic acid—remains unstudied [2].

Critical knowledge gaps include:

  • Mechanistic Toxicology: No data exists on genotoxicity (Ames test) or organ-specific accumulation.
  • Structure-Activity Relationships: Derivatives with C4/C5 substituents (e.g., halogens, alkyl groups) remain unsynthesized, limiting SAR development.
  • Biological Screening: Absence of in vivo cognitive or antimicrobial efficacy models hinders translational potential.
  • Material Characterization: Polymorphism, hydrate formation, and crystal structure data are unreported, impacting pharmaceutical processing [1] [3] [5].

Table 3: Key Research Gaps and Proposed Approaches

Knowledge GapProposed MethodologyExpected Impact
Metabolic PathwaysRadiolabeled tracer studies (¹⁴C-acetamide)Identification of hepatotoxic metabolites
Enantioselective SynthesisChiral auxiliaries or asymmetric hydrogenationDevelopment of neuroactive stereoisomers
Antimicrobial EfficacyMIC assays against MRSA/VRERepurposing as Gram-positive antibiotic
Solid-State CharacterizationPXRD, DSC, and TGA analysisOptimization of API purification methods

Properties

CAS Number

62833-66-3

Product Name

2-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide

IUPAC Name

2-(5-oxo-2H-pyrrol-1-yl)acetamide

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

InChI

InChI=1S/C6H8N2O2/c7-5(9)4-8-3-1-2-6(8)10/h1-2H,3-4H2,(H2,7,9)

InChI Key

FPEUENMSBVHCSB-UHFFFAOYSA-N

SMILES

C1C=CC(=O)N1CC(=O)N

Canonical SMILES

C1C=CC(=O)N1CC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.